Omtriptolide sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
195883-09-1 |
|---|---|
Molecular Formula |
C24H27NaO9 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C24H28O9.Na/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26;/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26);/q;+1/p-1/t13-,14-,17-,18-,20+,21-,22-,23+,24+;/m0./s1 |
InChI Key |
GLBMIEFQNYULDO-UFZHVSJGSA-M |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Omtriptolide sodium; YM 274; YM-274; YM274. |
Origin of Product |
United States |
Origin and Synthetic Chemistry of Omtriptolide Sodium
Natural Product Precursor: Tripterygium wilfordii Hook F and Triptolide (B1683669)
The origin of omtriptolide (B1677289) sodium is intrinsically linked to the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, commonly known as "Thunder God Vine" or "Lei Gong Teng". tandfonline.comfrontiersin.orgresearchgate.net This perennial woody vine, native to eastern and southern China, Korea, and Japan, has been utilized in traditional medicine for centuries for its anti-inflammatory and immunosuppressive properties. tandfonline.comfrontiersin.org
Triptolide is a key bioactive component isolated from Tripterygium wilfordii Hook F. tandfonline.comfrontiersin.orgsigmaaldrich.com It is a diterpenoid triepoxide and is considered a principal active ingredient responsible for many of the plant's observed therapeutic effects. frontiersin.orgsigmaaldrich.com Triptolide has a complex chemical structure, characterized as an abietane-type diterpene with three epoxy groups and an α, β-unsaturated five-membered lactone ring. nih.gov Its isolation from the plant is typically achieved through chemical extraction methods. nih.gov
Semisynthetic Derivation of Omtriptolide Sodium
This compound is not found naturally but is a semisynthetic analogue derived from triptolide. biosynth.comresearchgate.net Semisynthesis involves using a compound isolated from a natural source as a starting material and then modifying it chemically to create a new compound with potentially improved characteristics. researchgate.netwikipedia.org This approach is often employed when the natural product has desirable biological activities but also limitations, such as poor water solubility or toxicity, which are noted challenges with triptolide. researchgate.netnih.govresearchgate.netacs.org
Chemical Modification Strategies
The semisynthesis of this compound involves specific chemical modification strategies applied to the triptolide structure. The primary goal of these modifications is typically to enhance properties like water solubility and potentially modulate biological activity or reduce toxicity. nih.govresearchgate.net Chemical derivatization of natural products is a common strategy in drug development to optimize pharmacological profiles. researchgate.net
Introduction of Fatty Acid Structure at C-14
A key modification in the creation of this compound is the introduction of a fatty acid structure at the C-14 position of the triptolide molecule. nih.govresearchgate.net Specifically, this compound is described as 14-succinyl triptolide sodium salt. researchgate.netscispace.com This indicates that a succinic acid moiety, a dicarboxylic acid with a four-carbon chain, is attached to the hydroxyl group located at the C-14 position of triptolide, and this modified structure is then converted to its sodium salt. The addition of this dicarboxylic acid derivative and subsequent salt formation contributes to the improved water solubility of this compound compared to its precursor, triptolide. nih.govacs.org
Total Synthesis Approaches for this compound
While this compound is primarily obtained through semisynthesis from triptolide, the total synthesis of triptolide itself has been an area of significant research. Total synthesis involves constructing the target molecule from simpler, readily available chemical precursors. wikipedia.org Although the provided search results focus more on the total synthesis of triptolide rather than this compound directly, understanding the challenges in synthesizing the triptolide core is relevant.
Challenges and Innovations in Synthetic Routes
The total synthesis of triptolide presents considerable challenges due to its intricate polycyclic structure, including the presence of multiple chiral centers and sensitive epoxide rings. nih.gov The abietane (B96969) skeleton and the specific arrangement of functional groups make its chemical synthesis complex and, on an industrial scale, not commercially viable through traditional total synthesis methods thus far. nih.gov Researchers have explored various synthetic routes, employing innovative strategies to overcome these difficulties. These have included approaches involving Diels-Alder reactions, stereoselective transformations, and methods for constructing the characteristic epoxide and lactone rings. beilstein-journals.orgrsc.org Despite progress, achieving efficient and high-yielding total synthesis of triptolide remains a complex task. beilstein-journals.org
Stereochemical Considerations in this compound Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect in the synthesis of complex natural products and their derivatives like this compound. Triptolide itself possesses multiple defined stereocenters. ncats.io Ensuring the correct relative and absolute stereochemistry at each of these centers during both the synthesis of the triptolide core and the subsequent semisynthetic modification to this compound is crucial for retaining the desired biological activity. Control over stereochemistry is a significant challenge in complex organic synthesis, often requiring specific reagents and reaction conditions to favor the formation of the desired stereoisomer. rsc.orgrsc.org While specific details on stereochemical control during the semisynthesis of this compound at the C-14 position are not extensively detailed in the provided results, maintaining the inherent stereochemistry of the triptolide scaffold during the succinylation and salt formation is essential.
Preclinical Pharmacological Activities of Omtriptolide Sodium
Immunomodulatory Effects
Omtriptolide (B1677289) sodium, also known as PG490-88, has demonstrated potent immunomodulatory activities in various preclinical models. Its effects on T-cell function are a key aspect of its immunosuppressive profile.
Omtriptolide sodium has been shown to effectively inhibit the expansion of alloreactive T cells, a critical event in the initiation of graft rejection and graft-versus-host disease. In a murine model, in vivo administration of this compound resulted in a significant reduction of alloreactive T cell populations. Specifically, the expansion of CD4+Vβ3+ and CD8+Vβ3+ T cells in the spleen was inhibited by 64.09% and 34.02%, respectively. nih.gov This inhibitory effect is linked to a reduction in the production of Interleukin-2 (IL-2), a key cytokine for T cell proliferation. This compound treatment led to a 47.42% inhibition of IL-2 production among CD4+ spleen cells. nih.gov
| Parameter | Inhibition (%) |
|---|---|
| CD4+Vβ3+ T Cell Expansion | 64.09 |
| CD8+Vβ3+ T Cell Expansion | 34.02 |
| IL-2 Production in CD4+ Spleen Cells | 47.42 |
Consistent with its ability to inhibit alloreactive T cell expansion, this compound has proven highly effective in preventing lethal graft-versus-host disease (GVHD) in preclinical models. nih.govresearchgate.net In a murine bone marrow transplantation model (B10.D2→BALB/c), administration of this compound protected all recipient mice from developing GVHD for up to 100 days post-transplantation. nih.govresearchgate.net The prevention of GVHD is primarily attributed to the compound's ability to suppress the initial activation and proliferation of donor T cells against recipient tissues. nih.govnih.gov
Research has explored the potential of using this compound in combination with other established immunosuppressive agents to enhance therapeutic outcomes. Studies have shown a synergistic effect when this compound is co-administered with tacrolimus, a widely used calcineurin inhibitor. This combination has been demonstrated to prolong renal allograft survival in monkeys by synergistically inhibiting T cell activation and reducing the production of interferon-gamma (IFN-γ). europeanreview.org
Antineoplastic Investigations in In Vitro and In Vivo Models
Beyond its immunomodulatory effects, this compound has been investigated for its potential as an anticancer agent. It has shown promising activity against various tumor types in both laboratory and animal studies. europeanreview.org
This compound has exhibited cytotoxic effects across a range of human tumor cell lines in vitro. europeanreview.org
This compound has demonstrated notable cytotoxicity against Non-Small Cell Lung Carcinoma (NSCLC) cell lines. europeanreview.org In studies involving the H23 NSCLC cell line, this compound was shown to be effective. europeanreview.orgaacrjournals.org Furthermore, in vivo studies using a nude mouse human tumor xenograft model with H23 cells showed that this compound could induce tumor regression. aacrjournals.org Daily administration of the compound led to a dose-dependent inhibition of tumor growth, with higher doses causing significant tumor regression. aacrjournals.org At a dose of 0.75 mg/kg, an 87% decrease in mean tumor volume was observed by day 15 of treatment. aacrjournals.org
| Treatment Group | Change in Mean Tumor Volume by Day 15 |
|---|---|
| Saline | >8-fold increase |
| This compound (0.75 mg/kg) | 87% decrease |
Tumor Regression in Xenograft Models
In vivo studies using xenograft models of non-small cell lung cancer (NSCLC) have demonstrated the tumor-suppressive effects of triptolide (B1683669). nih.gov Administration of triptolide in mice bearing NCI-H1299 xenografts resulted in a dose-dependent suppression of tumor growth. nih.gov These studies have shown obvious reductions in tumor volume and weight in treated animals compared to control groups. nih.gov
| Xenograft Model | Compound | Observed Effects |
|---|---|---|
| NCI-H1299 (NSCLC) | Triptolide | Dose-dependent suppression of tumor growth, reduction in tumor volume and weight |
The in vivo efficacy of Minnelide, a water-soluble prodrug of triptolide, has been evaluated in colon cancer xenograft models. nih.gov In a subcutaneous xenograft model using HCT116 colon cancer cells, treatment with Minnelide led to a significant decrease in tumor growth compared to the vehicle-treated control group. nih.gov
| Xenograft Model | Compound | Observed Effects |
|---|---|---|
| HCT116 | Minnelide | Significantly decreased tumor growth |
In vivo studies have confirmed that triptolide can significantly inhibit the tumor growth of epithelial ovarian cancer (EOC). nih.gov Treatment with triptolide in animal models of ovarian cancer has been shown to induce tumor cell apoptosis. nih.gov Furthermore, Minnelide treatment has been shown to prolong the survival of mice with established ovarian cancers. nih.gov
| Cancer Type | Compound | Observed Effects |
|---|---|---|
| Epithelial Ovarian Cancer | Triptolide | Significant inhibition of tumor growth, induction of apoptosis |
| Ovarian Cancer | Minnelide | Prolonged survival |
Prostate Cancer Xenografts
Triptolide, the active component of this compound, has demonstrated inhibitory effects on the growth of prostate cancer cells in in-vivo xenograft models. In studies utilizing nude mice with subcutaneously implanted human prostate cancer cells, triptolide administration was shown to suppress tumor progression. nih.govresearchgate.net Specifically, research on xenografts of the androgen-independent PC-3 cell line showed that triptolide treatment significantly inhibited tumor growth. nih.govresearchgate.net The compound has been found to suppress proliferation and induce apoptosis in both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines. nih.gov The mechanism of action involves the induction of apoptosis through the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP). researchgate.net Furthermore, triptolide has been shown to down-regulate SUMO-specific protease 1 expression in prostate cancer cells. researchgate.net
Table 1: Effects of Triptolide on Prostate Cancer Xenograft Models
| Cell Line | Cancer Type | Key Findings in Xenograft Model | Proposed Mechanism |
|---|---|---|---|
| PC-3 | Androgen-Independent Prostate Cancer | Suppressed tumor progression and growth. nih.govresearchgate.net | Induces apoptosis; Down-regulates SUMO-specific protease 1. nih.govresearchgate.net |
| LNCaP | Androgen-Dependent Prostate Cancer | Shown to be sensitive to the compound's apoptotic effects in vitro. nih.gov | Induces apoptosis via caspase-3 activation and PARP cleavage. nih.gov |
Synergistic Antitumor Effects with Chemotherapeutic Agents
Preclinical studies have indicated that triptolide can work synergistically with other anticancer agents to enhance their therapeutic effects. In the context of castration-resistant prostate cancer (CRPC), a low dose of triptolide was found to have a synergistic effect with enzalutamide, a second-generation androgen receptor (AR) antagonist. nih.gov This combination enhanced the inhibition of CRPC cell survival in vitro and augmented the anti-cancer effect of enzalutamide on CRPC xenografts. nih.gov The underlying mechanism involves triptolide's ability to inhibit the transactivation activity of both full-length and truncated androgen receptors. nih.gov
Another area where synergistic effects have been observed is in combination with ionizing radiation for pancreatic cancer. nih.gov The combination of triptolide and ionizing radiation produced synergistic antitumor effects on pancreatic cancer cells both in vitro and in vivo. nih.gov This combined treatment led to a greater reduction in cell survival and enhanced apoptosis compared to either treatment alone. nih.gov In xenograft models of human pancreatic cancer, the dual treatment resulted in further reduced tumor growth and significantly increased apoptosis within the tumor tissue. nih.gov
Table 2: Synergistic Antitumor Effects of Triptolide in Preclinical Models
| Combination Agent | Cancer Model | Outcome |
|---|---|---|
| Enzalutamide | Castration-Resistant Prostate Cancer (CRPC) Xenografts | Enhanced anti-cancer effect of enzalutamide; inhibited CRPC cell survival. nih.gov |
| Ionizing Radiation | Pancreatic Cancer (AsPC-1) Xenografts | Reduced tumor growth more than single agents; significantly enhanced apoptosis. nih.gov |
Anti-Inflammatory Research in Animal Models
Triptolide has demonstrated potent anti-inflammatory properties across a range of preclinical animal models of inflammatory and autoimmune diseases. frontiersin.orgmdpi.com Research has shown its efficacy in models of inflammatory bowel disease (IBD), diabetic cardiomyopathy, and acute pancreatitis. frontiersin.orgnih.govnih.gov In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), triptolide treatment provided significant relief and protection against the condition, markedly reducing inflammatory responses. frontiersin.org Similarly, in a streptozotocin-induced diabetic rat model, triptolide attenuated morpho-functional alterations associated with diabetic cardiomyopathy, improving left ventricular function through its anti-inflammatory effects. nih.gov Studies on caerulein-induced acute pancreatitis in mice also showed that pretreatment with triptolide ameliorated pancreatic damage and inflammation. mdpi.comnih.gov
Modulation of Inflammatory Responses
The anti-inflammatory effects of triptolide are attributed to its ability to modulate multiple inflammatory pathways and mediators. A key mechanism is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net Triptolide has been shown to inhibit the phosphorylation and activation of NF-κB p65, thereby suppressing the expression of pro-inflammatory cytokines, cell adhesion molecules, and reducing the infiltration of inflammatory cells. nih.govresearchgate.net
In models of colitis, triptolide was found to inhibit macrophage infiltration and M1-type polarization. frontiersin.org It also interferes with the PDE4B/AKT/NF-κB signaling cascade. frontiersin.org In acute pancreatitis models, triptolide decreased the levels of proinflammatory factors like TNF-α and IL-6 by inhibiting NF-κB transactivation. mdpi.comnih.gov Furthermore, it activates the Nrf2-mediated antioxidant system, which helps to counteract oxidative stress associated with inflammation. mdpi.comnih.gov Triptolide also effectively suppresses the production of inflammatory cytokines such as IL-1β and IL-6 in various tissues, including lung and colon tissue. frontiersin.orgresearchgate.net
Impact on Specific Inflammatory Conditions in Preclinical Studies (e.g., Ischemia/Reperfusion Injury)
Triptolide has been investigated for its protective effects in ischemia/reperfusion (I/R) injury, a condition characterized by a strong inflammatory response. In a rat model of myocardial I/R, pretreatment with triptolide exerted a significant protective effect on cardiac cells. nih.govnih.gov It was shown to reduce the inflammatory response, as evidenced by the inhibition of NF-κB. nih.govnih.gov The compound also decreased the generation of reactive oxygen species (ROS) and ROS-mediated lipid peroxidation, indicating a potent antioxidant effect in the context of I/R injury. nih.govnih.gov By mitigating inflammation, oxidative stress, and apoptosis, triptolide helps to protect cardiac cells from the damage induced by ischemia and subsequent reperfusion. nih.gov
Neurobiological Activities in Preclinical Models
In addition to its anti-tumor and anti-inflammatory properties, triptolide has been found to possess significant neurobiological activities in preclinical settings. Studies have shown its potential as a neuroprotective agent in models of acute brain injury. For instance, in a rat model of mild traumatic brain injury, triptolide was found to lessen the inflammatory response in the hippocampus. nih.gov This protective effect was associated with its ability to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory factors such as IL-1β and TNF-α. nih.gov
Neuroprotective Effects in Cerebral Ischemia Models
The neuroprotective effects of triptolide are particularly evident in models of cerebral ischemia/reperfusion (I/R) injury, which mimics the conditions of an ischemic stroke. nih.gov In a rat model involving middle cerebral artery occlusion, triptolide administered at the onset of reperfusion led to significantly better neurological deficit scores, reduced cerebral infarct volume, and decreased neural apoptosis. nih.gov The mechanism behind this neuroprotection is linked to the inhibition of apoptosis. nih.gov Triptolide was found to suppress the NF-κB/PUMA (p53-upregulated-modulator-of-apoptosis) signaling pathway. nih.gov This action resulted in decreased expression of NF-κBp65, PUMA, and caspase-3, key mediators of apoptotic cell death, ultimately protecting brain tissue from I/R-induced damage. nih.gov
Table 3: Neuroprotective Effects of Triptolide in Cerebral Ischemia Model
| Animal Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Rat model of focal cerebral ischemia/reperfusion | Improved neurological scores; Reduced cerebral infarct volume; Decreased neural apoptosis. nih.gov | Inhibition of apoptosis through suppression of the NF-κB/PUMA signaling pathway. nih.gov |
Attenuation of Neuronal Cell Apoptosis
Triptolide has demonstrated significant neuroprotective properties in several preclinical models by mitigating neuronal cell death. scielo.br Studies have shown its potential in the context of neurodegenerative diseases and brain injury. nih.govnih.gov
In cellular models of Alzheimer's disease, triptolide treatment has been found to protect against cytotoxicity induced by amyloid-beta (Aβ). scielo.br For instance, in Aβ₁₋₄₂-treated PC12 cells, triptolide exposure significantly increased cell viability in a dose-dependent manner. scielo.br This protective effect is associated with a reduction in apoptosis and an enhancement of cell survival by modulating autophagy pathways. scielo.br Further research in primary cortical neurons has also confirmed that triptolide provides significant neuroprotection against Aβ₁₋₄₂-induced toxicity. scielo.br
In animal models, the neuroprotective effects are also evident. In rats with mild traumatic brain injury (mTBI), triptolide treatment was found to lessen inflammation and reduce the expression of autophagy-related proteins, thereby protecting neurons. nih.gov It also helped in attenuating edema following the injury. nih.gov In rat models of Alzheimer's disease, triptolide administration attenuated the degeneration of dendritic spines in hippocampal neurons. nih.gov The mechanism for these neuroprotective effects often involves the suppression of inflammatory factors. For example, in rat microglia treated with Aβ₁₋₄₂, triptolide inhibited the expression of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov
| Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| PC12 Cells (Aβ₁₋₄₂-induced injury) | Increased cell viability; Reduced apoptosis. | Modulation of autophagy; Activation of Akt/mTOR/p70S6K pathway. | scielo.br |
| Rat Model of Mild Traumatic Brain Injury (mTBI) | Reduced inflammation; Attenuated brain edema. | Downregulation of inflammatory factors (IL-1β, TNF-α); Decreased expression of autophagy-related proteins. | nih.gov |
| Rat Model of Alzheimer's Disease (Aβ₁₋₄₀ injection) | Attenuated degeneration of dendritic spines in hippocampal neurons. | Not specified. | nih.gov |
| Cultured Rat Microglia (Aβ₁₋₄₂-treated) | Inhibited expression of pro-inflammatory cytokines. | Suppression of TNF-α and IL-1β. | nih.gov |
Nephroprotective Effects in Animal Models
Triptolide has been investigated for its potential to protect the kidneys from damage in various animal models of kidney disease.
Research has shown that triptolide can delay the progression of polycystic kidney disease (PKD). In a study using a rat model of PKD, long-term treatment with triptolide protected renal function, as evidenced by reduced blood urea nitrogen (BUN), serum creatinine, and proteinuria levels. nih.gov The treatment also retarded the growth of cysts and the kidney itself. nih.gov The underlying mechanism appears to involve the inhibition of the JAK2-STAT3 pathway. nih.gov
Furthermore, a meta-analysis of 26 animal studies on diabetic kidney disease (DKD) concluded that triptolide significantly reduced key markers of kidney damage compared to controls. nih.gov These markers include albuminuria, the urine albumin/urine creatinine ratio (UACR), total proteinuria, serum creatinine, and BUN. nih.gov In mouse models of diabetic nephropathy, triptolide has also been shown to protect podocytes, specialized cells in the kidney that are crucial for filtration. researchgate.net
| Animal Model | Parameter Measured | Effect of Triptolide | Reference |
|---|---|---|---|
| Adult Rat Model of Polycystic Kidney Disease | Blood Urea Nitrogen (BUN) | Reduced | nih.gov |
| Serum Creatinine | Reduced | nih.gov | |
| Proteinuria | Reduced | nih.gov | |
| Meta-analysis of Animal Models of Diabetic Kidney Disease | Albuminuria | Significantly Reduced (SMD: -1.44) | nih.gov |
| Urine Albumin/Creatinine Ratio (UACR) | Significantly Reduced (SMD: -5.03) | nih.gov | |
| Total Proteinuria | Significantly Reduced (SMD: -3.12) | nih.gov | |
| Serum Creatinine | Significantly Reduced (SMD: -0.30) | nih.gov | |
| Blood Urea Nitrogen (BUN) | Significantly Reduced (SMD: -0.40) | nih.gov |
Triptolide exhibits potent immunosuppressive activities that are beneficial in the context of organ transplantation. nih.gov Donor-specific antibodies (DSAs) are major contributors to renal allograft injury. nih.gov In a mouse model of skin allograft, triptolide treatment significantly suppressed the development of circulating anti-donor-specific IgG. This effect was shown to effectively alleviate DSA-mediated renal allograft injury, leading to prolonged survival of the allograft. nih.gov
The mechanism behind this effect involves the inhibition of B cell differentiation into plasma cells, which are responsible for producing antibodies. nih.gov Triptolide treatment also led to a reduction in the numbers of various immune cells, including B cells, plasma cells, and memory B cells in the spleens of recipient animals. nih.gov Furthermore, there was a decreased infiltration of T cells, B cells, natural killer (NK) cells, and macrophages into the transplanted grafts. nih.gov These findings suggest that triptolide could be a novel therapeutic agent for managing antibody-mediated allograft rejection. nih.gov
| Parameter | Effect of Triptolide Treatment | Reference |
|---|---|---|
| Circulating Anti-Donor-Specific IgG | Significantly Suppressed | nih.gov |
| Allograft Survival | Prolonged | nih.gov |
| B Cell Differentiation into Plasma Cells | Inhibited | nih.gov |
| Immune Cells in Spleen (B cells, plasma cells, memory B cells) | Reduced Numbers | nih.gov |
| Immune Cell Infiltration in Grafts (T, B, NK cells, macrophages) | Decreased Numbers | nih.gov |
Molecular and Cellular Mechanisms of Action of Omtriptolide Sodium
Transcriptional and Gene Regulatory Mechanisms
Triptolide (B1683669), the active form of Omtriptolide (B1677289) sodium, profoundly impacts gene expression primarily by interfering with the fundamental process of transcription.
Inhibition of RNA Polymerase II Activity via XPB Subunit Interaction
A primary mechanism of action for triptolide is the direct inhibition of transcription mediated by RNA Polymerase II (RNAPII) nih.govnih.gov. This inhibition is achieved through a specific and covalent interaction with the Xeroderma pigmentosum group B (XPB) protein, which is a critical subunit of the general transcription factor TFIIH nih.govresearchgate.netfrontiersin.org.
Research has demonstrated that triptolide forms a covalent bond with the Cys342 residue within the active site of the XPB subunit researchgate.net. This binding event directly inhibits the DNA-dependent ATPase activity of XPB nih.gov. The ATPase function of XPB is essential for unwinding the DNA template at the promoter region, a necessary step for the initiation of transcription by RNAPII. By crippling this activity, triptolide effectively stalls the transcription initiation process researchgate.net.
This inhibitory effect is selective for RNAPII. Studies using in vitro transcription assays have shown that while triptolide inhibits RNAPII-mediated transcription with a half-maximal inhibitory concentration (IC50) of approximately 200 nM, it does not affect transcription by RNA Polymerase I (RNAPI) or RNA Polymerase III (RNAPIII) at similar concentrations nih.gov. This global suppression of RNAPII-dependent transcription explains the compound's broad effects on the expression of a vast number of genes, particularly those with short-lived mRNAs, such as oncogenes and cell cycle regulators nih.govnih.gov. The inhibition of XPB is considered to account for the majority of triptolide's known biological activities, including its anti-inflammatory, immunosuppressive, and antiproliferative effects nih.gov.
Regulation of MicroRNA Expression Profiles
Beyond its direct impact on the transcription machinery, Omtriptolide sodium's active metabolite, triptolide, also modulates gene expression by altering the cellular profiles of microRNAs (miRNAs) nih.govnih.gov. MiRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. Triptolide has been shown to both upregulate and downregulate the expression of specific miRNAs, leading to downstream effects on various cellular processes nih.govnih.gov.
One of the most well-documented examples is the upregulation of miR-142-3p in pancreatic ductal adenocarcinoma (PDAC) cells following treatment with triptolide or its water-soluble prodrug nih.gov. This increase in miR-142-3p expression leads to the direct suppression of its target, Heat Shock Protein 70 (HSP70), a molecular chaperone often overexpressed in cancer cells that aids in their survival. By inducing a tumor-suppressive miRNA, triptolide can indirectly inhibit key pro-survival proteins in cancer cells nih.gov.
Conversely, triptolide has been found to downregulate other miRNAs in different contexts. For instance, it can decrease the levels of miR-16-1* in lymphocytic leukemic cells and reduce both miR-142-5p and miR-181a in multiple myeloma cells, which contributes to its anti-cancer effects in those models nih.gov.
| MicroRNA | Regulation | Cell/Disease Model | Downstream Effect/Target |
| miR-142-3p | Upregulated | Pancreatic Ductal Adenocarcinoma (PDAC) | Downregulation of Heat Shock Protein 70 (HSP70) nih.gov |
| miR-16-1* | Downregulated | Lymphocytic Leukemia | Contributes to anti-proliferative effects nih.gov |
| miR-142-5p | Downregulated | Multiple Myeloma | Enhances sensitivity to dexamethasone nih.gov |
| miR-181a | Downregulated | Multiple Myeloma | Enhances sensitivity to dexamethasone nih.gov |
Key Signaling Pathway Modulations
This compound influences critical intracellular signaling pathways that govern inflammation, cell survival, and proliferation.
Nuclear Factor-κB (NF-κB) Signaling Pathway Inhibition
A cornerstone of triptolide's anti-inflammatory and anti-cancer activity is its potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway nih.govnih.govresearchgate.netmdpi.comnih.gov. NF-κB is a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, immune responses, and cell survival.
Triptolide has been shown to inhibit the NF-κB pathway at multiple levels. In models of lipopolysaccharide (LPS)-induced acute lung injury, triptolide treatment prevented the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα nih.gov. It also inhibited the phosphorylation of the p65 subunit of NF-κB nih.gov. This dual action ensures that NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its target genes, which include pro-inflammatory cytokines and survival factors nih.govsemanticscholar.org. This mechanism is central to the compound's ability to suppress inflammatory responses and induce apoptosis in tumor cells researchgate.netmdpi.com.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The effect of triptolide on the Mitogen-Activated Protein Kinase (MAPK) pathways—which include ERK1/2, JNK, and p38—is complex and appears to be context-dependent nih.govfrontiersin.org. These pathways are crucial for regulating cellular processes like proliferation, differentiation, and stress responses. While some studies report an inhibitory action, others indicate activation. For example, in rheumatoid arthritis fibroblast-like synoviocytes, triptolide was found to reduce the phosphorylation of JNK but not p38 or ERK nih.gov. Conversely, in other models, triptolide treatment has been linked to the activation of the p38 and ERK pathways, contributing to apoptosis nih.gov.
Despite the pathway's complex regulation, a significant body of evidence points to triptolide's ability to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) under specific conditions nih.gov. The ERK1/2 pathway is a key signaling cascade that promotes cell proliferation and survival.
In a study on breast cancer cells, triptolide was shown to inhibit the TPA-induced phosphorylation of ERK1/2 nih.gov. This inhibition was directly linked to the downregulation of Matrix Metalloproteinase-9 (MMP-9) expression, a key enzyme involved in cancer cell invasion and metastasis nih.govspandidos-publications.com. Similarly, in gastric cancer cells, triptolide was found to attenuate ERK activation induced by interleukin-1β, contributing to the suppression of pro-inflammatory cytokine expression semanticscholar.org. These findings highlight that the inhibition of ERK1/2 phosphorylation is a key mechanism by which triptolide can exert its anti-invasive and anti-inflammatory effects.
| Pathway | Molecular Target | Observed Effect of Triptolide | Cellular Context/Model |
| NF-κB | Phosphorylation of p65 and IκBα | Inhibition | LPS-induced acute lung injury nih.gov |
| MAPK/JNK | Phosphorylation of JNK | Inhibition | TNF-α-stimulated RA synoviocytes nih.gov |
| MAPK/ERK1/2 | Phosphorylation of ERK1/2 | Inhibition | TPA-stimulated breast cancer cells nih.gov |
| MAPK/ERK1/2 | Phosphorylation of ERK1/2 | Inhibition | IL-1β-stimulated gastric cancer cells semanticscholar.org |
JNK MAPK Pathway Inhibition
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is critically involved in cellular responses to stress, including inflammation, apoptosis, and cell differentiation. Research on triptolide has demonstrated its ability to inhibit the JNK MAPK pathway. Studies have shown that triptolide treatment can reduce the TNF-α-induced phosphorylation of JNK in rheumatoid arthritis fibroblast-like synoviocytes nih.gov. This inhibition is significant as the JNK pathway is implicated in the aggressive behavior of these cells. By blocking the activation of JNK, triptolide effectively suppresses the migratory and invasive capacities of these cells nih.gov. While direct studies on this compound's effect on this pathway are not extensively detailed, its function as a triptolide prodrug suggests a similar mechanism of action.
PI3K/Akt/mTOR Signaling Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. The parent compound of this compound, triptolide, has been shown to suppress the PI3K/Akt/mTOR pathway in various cancer cells, including thyroid carcinoma nih.gov. The synergistic cytotoxic effect of triptolide with other agents has been associated with the inhibition of this pathway, leading to reduced cell viability and induction of cell death nih.gov. This regulation is a key component of triptolide's anti-cancer activity.
Wnt/β-Catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Triptolide has been identified as an inhibitor of this pathway. Research indicates that triptolide can induce the degradation of β-catenin, a key effector of the Wnt pathway, in breast cancer cells nih.gov. This reduction in β-catenin levels is associated with the induction of apoptosis in these malignant cells nih.gov. Another related compound, triptonide, has been shown to effectively inhibit Wnt/β-catenin signaling by targeting the C-terminal transcription domain of β-catenin or an associated nuclear component nih.gov. These findings suggest that the modulation of the Wnt/β-catenin pathway is a significant mechanism of the anti-cancer effects of triptolide and its derivatives.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of the STAT3 signaling pathway is common in many malignancies. Triptolide has been shown to inhibit the JAK2/STAT3 signaling pathway in cisplatin-resistant ovarian cancer cells nih.gov. This inhibition is linked to the induction of lethal autophagy, providing a novel mechanism for overcoming chemotherapy resistance nih.gov. In oral squamous cell carcinoma, triptolide has been predicted to down-regulate STAT3, contributing to its therapeutic effects nih.gov. Studies have also demonstrated that triptolide can inhibit STAT3 signaling in other cancer models, further solidifying its role as a STAT3 pathway inhibitor nih.govmdpi.com.
RPL23-MDM2-p53 Signaling Pathway Regulation
A critical mechanism of triptolide's anti-cancer activity involves the induction of ribosomal stress and the subsequent activation of the p53 tumor suppressor pathway. Triptolide has been shown to interrupt ribosomal RNA (rRNA) synthesis, leading to the liberation of ribosomal protein L23 (RPL23) nih.govnih.gov. Liberated RPL23 then binds to mouse double minute 2 homolog (MDM2), an E3 ubiquitin ligase that targets p53 for degradation nih.govnih.gov. This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53 nih.govnih.gov. Activated p53 then transcriptionally activates genes involved in apoptosis and cell cycle arrest, thereby repressing lung cancer cell growth nih.govnih.gov.
| Pathway Component | Effect of Triptolide | Consequence |
| rRNA synthesis | Inhibition | Induction of ribosomal stress |
| RPL23 | Liberation from the ribosome | |
| MDM2 | Binding by RPL23 | Inhibition of p53 degradation |
| p53 | Stabilization and activation | Induction of apoptosis and cell cycle arrest |
Mechanisms of Regulated Cell Death
Apoptosis Induction in Malignant Cell Lines
This compound, as PG490, has been shown to induce apoptosis in various tumor cells and sensitize them to apoptosis induced by other agents like TNF-α stanford.edu. Early studies on PG490 demonstrated its ability to induce apoptosis in U937 human promonocytic cells through the activation of caspase-3 and the down-regulation of the X-linked inhibitor of apoptosis protein (XIAP) nih.gov.
The parent compound, triptolide, is a potent inducer of apoptosis in a wide range of cancer cell lines. In breast cancer cells (MDA-MB-231, BT-474, and MCF7), triptolide-induced apoptosis is associated with the inhibition of the Wnt/β-catenin signaling pathway nih.gov. In non-small cell lung cancer cells, triptolide induces apoptosis through a pathway involving the downregulation of Caveolin-1 and subsequent activation of the Akt/Bcl-2-mediated mitochondrial pathway oncotarget.com. Furthermore, triptolide has been shown to induce apoptosis in tumor cells by cooperating with TNF-α, a mechanism that involves the suppression of NF-κB activation stanford.edu.
The induction of apoptosis by triptolide and its derivatives is a key outcome of their interaction with the various signaling pathways discussed above. The inhibition of pro-survival pathways like PI3K/Akt/mTOR and STAT3, coupled with the activation of pro-apoptotic pathways like the p53 pathway, culminates in the programmed cell death of malignant cells.
| Cell Line Type | Apoptosis Mechanism |
| Human Promonocytic (U937) | Caspase-3 activation, XIAP down-regulation |
| Breast Cancer (MDA-MB-231, BT-474, MCF7) | Inhibition of Wnt/β-catenin signaling |
| Non-Small Cell Lung Cancer | Downregulation of Caveolin-1, activation of Akt/Bcl-2 mitochondrial pathway |
| Various Tumor Cells | Cooperation with TNF-α, suppression of NF-κB |
Autophagy Induction and Modulation
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Recent studies have indicated that triptolide can modulate autophagy in various cell types. This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, it can lead to a form of programmed cell death known as autophagic cell death. The induction of autophagy by triptolide adds another layer of complexity to its mechanism of action and is an active area of investigation.
Cell Senescence Induction
Cellular senescence is a state of irreversible growth arrest that can be triggered by various cellular stressors. Triptolide has been shown to induce a senescence-like phenotype in cancer cells. This is characterized by a flattened and enlarged cell morphology and increased activity of senescence-associated β-galactosidase (SA-β-gal). The induction of senescence by triptolide is a significant antitumor mechanism, as it prevents the proliferation of cancer cells.
Enzyme Target Identification and Inhibition
Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Research into triptolide has led to the identification of specific enzyme targets.
DXP Synthase (DXS) Inhibition
1-deoxy-D-xylulose-5-phosphate synthase (DXS) is identified as a crucial enzyme that regulates the flux of the MEP pathway involved in the biosynthesis of triptolide nih.gov.
Cytochrome P450 Enzyme Modulation (e.g., CYP1A2, CYP3A4)
This compound demonstrates significant modulation of cytochrome P450 (CYP) enzymes, a family critical for the metabolism of a wide array of xenobiotics mdpi.comuniba.itmdpi.comnih.gov. In vitro studies using human liver microsomes have shown that triptolide specifically inhibits the activity of CYP1A2 and CYP3A4, while other isoforms such as 2A6, 2E1, 2D6, 2C9, 2C19, and 2C8 are not affected nih.gov.
The inhibitory concentration (IC50) values for CYP1A2 and CYP3A4 were determined to be 14.18 μM and 8.36 μM, respectively nih.gov. Further kinetic studies revealed different mechanisms of inhibition for the two enzymes. Triptolide acts as a non-competitive inhibitor of CYP1A2 with an inhibition constant (Ki) of 7.32 μM nih.gov. Conversely, it competitively inhibits CYP3A4, with a Ki value of 5.67 μM nih.gov. Additionally, triptolide exhibits time-dependent inhibition of CYP1A2 nih.gov. This potential for drug interactions suggests that co-administered substances metabolized by CYP1A2 and CYP3A4 could be affected nih.gov.
Inhibitory Effects of Triptolide on Cytochrome P450 Isoforms
| CYP Isoform | Effect | IC50 (μM) | Inhibition Type | Ki (μM) |
|---|---|---|---|---|
| CYP1A2 | Inhibited | 14.18 | Non-competitive, Time-dependent | 7.32 |
| CYP3A4 | Inhibited | 8.36 | Competitive | 5.67 |
| CYP2A6, 2E1, 2D6, 2C9, 2C19, 2C8 | Not Affected | N/A | N/A | N/A |
Cellular Process Modulation
Inhibition of Cell Proliferation
This compound is a potent inhibitor of cell proliferation across a variety of cancer cell lines mdpi.comsemanticscholar.org. Its anti-proliferative activity has been demonstrated in neuroblastoma, colorectal cancer, prostate cancer, and oral squamous cell carcinoma semanticscholar.orgnih.govnih.gove-century.us. The mechanism involves inducing cell cycle arrest and promoting apoptosis nih.govnih.govnih.gov.
In human neuroblastoma BE(2)-C cells, triptolide inhibited cell growth in both a concentration- and time-dependent manner, causing cell cycle arrest in the S phase nih.gov. For colorectal cancer cells (HT29), triptolide significantly inhibited proliferation and invasion, an effect linked to the inhibition of Nrf2 signaling expression nih.gov. Studies on prostate cancer cell lines (LNCaP and PC-3) showed that triptolide was a more potent growth inhibitor than the related compound Celastrol (B190767) semanticscholar.org. Research has also indicated that triptolide can reduce cancer cell proliferation by inhibiting Notch1 and STAT3 signaling pathways mdpi.com. The U.S. National Cancer Institute found triptolide to inhibit proliferation across all 60 of its tested cancer cell lines, with an average IC50 value of 12 nM semanticscholar.org.
Anti-proliferative Effects of Triptolide on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Associated Mechanism |
|---|---|---|---|
| Neuroblastoma | BE(2)-C | Inhibited cell growth and viability; induced cell cycle arrest. nih.gov | S phase cell cycle arrest. nih.gov |
| Colorectal Cancer | HT29 | Inhibited proliferation and invasion; promoted apoptosis. nih.gov | Inhibition of Nrf2 signaling. nih.gov |
| Prostate Cancer | LNCaP, PC-3 | Inhibited cell growth and induced cell death. semanticscholar.org | Down-regulation of SENP1 expression. semanticscholar.org |
| Oral Squamous Cell Carcinoma | SCC9, Cal27, SCC25 | Inhibited cell growth and induced apoptosis. e-century.us | Inhibition of NF-κB activity. e-century.us |
Modulation of Immune Cell Function (e.g., T cell activation, cytokine production)
This compound exerts potent immunosuppressive and anti-inflammatory effects by modulating the function of various immune cells, particularly macrophages and T cells frontiersin.orgfrontiersin.org. A primary mechanism is the significant inhibition of pro-inflammatory cytokine production nih.gov.
In lipopolysaccharide (LPS)-activated macrophages, triptolide strongly inhibits the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8) in a dose-dependent manner frontiersin.orgnih.govnih.gov. For TNF-α and IL-6, the IC50 was found to be less than 30 nM nih.gov. Triptolide treatment also suppresses the differentiation of macrophages toward the pro-inflammatory M1 phenotype and promotes the polarization of anti-inflammatory M2 macrophages frontiersin.org. While the compound is known to regulate T cell function, the precise molecular mechanisms are still under investigation frontiersin.orgnih.gov.
Triptolide-Mediated Inhibition of Pro-inflammatory Cytokines in Macrophages
| Cytokine | Effect | Cell Type | Notes |
|---|---|---|---|
| TNF-α | Potently Inhibited | RAW264.7, Primary Peritoneal Macrophages | IC50 <30 nM. nih.gov Time- and dose-dependent inhibition. nih.gov |
| IL-6 | Potently Inhibited | RAW264.7 Macrophages | IC50 <30 nM. nih.gov |
| IL-1β | Potently Suppressed | RAW264.7 Macrophages | Dose-dependent inhibition. nih.gov |
| IL-8 | Significantly Inhibited | Peritoneal Macrophages | Dose-dependent inhibition. nih.gov |
Modulation of Heat Shock Proteins (HSP90, HSP70)
This compound functions as an inhibitor of the human heat shock response nih.gov. Its mechanism of action in this context is primarily mediated through the inhibition of Heat Shock Protein 70 (HSP70) nih.gov. Triptolide treatment prevents the inducible expression of heat shock genes and has been shown to decrease both mRNA and protein levels of HSP70 in pancreatic cancer cells nih.govnih.gov.
The compound does not interfere with the early stages of the Heat Shock Factor 1 (HSF1) activation pathway, such as trimer formation or DNA binding nih.gov. Instead, it abrogates the transactivation function of HSF1, which is essential for the expression of heat shock genes like HSP70 nih.gov. This inhibition of the heat shock response can render cells more sensitive to stress-induced cell death, which is of particular relevance in cancer therapy nih.gov. The downregulation of HSP70 is a key component of how triptolide induces apoptosis in cancer cells nih.govumn.edu.
Stimulation of Polycystin-2 Channel Opening
This compound has been identified as a stimulator of the Polycystin-2 (PC2) ion channel nih.gov. PC2, also known as TRPP2, is a calcium-permeable nonselective cation channel whose dysfunction is linked to Autosomal Dominant Polycystic Kidney Disease (ADPKD) nih.govnih.gov.
Research has shown that triptolide induces the release of calcium through a PC2-dependent pathway nih.gov. This has led to the identification of PC2 as a candidate therapeutic target of the compound nih.gov. In cells lacking the regulatory protein Polycystin-1 (PC1) but still expressing PC2, triptolide was still able to elicit a calcium response, demonstrating the channel's central role nih.gov. The stimulation of PC2-mediated calcium release is proposed as a therapeutic strategy to restore normal calcium signaling in disease states like ADPKD and to arrest epithelial cell growth and cyst progression nih.gov. The PC2 channel itself preferentially conducts potassium (K+) and sodium (Na+) ions, and its open probability is enhanced by intracellular calcium elifesciences.org.
Structure Activity Relationship Sar Studies of Omtriptolide Sodium
Influence of Chemical Modifications on Biological Activity
Chemical modifications of the triptolide (B1683669) scaffold have provided significant insights into which parts of the molecule are essential for its activity. Triptolide possesses a unique diterpenoid triepoxide structure, and alterations at various positions have been shown to have profound effects on its biological profile. nih.gov
The core structure, particularly the three epoxide rings and the D-ring lactone, is fundamental to its potency. Modifications have generally aimed to reduce toxicity and improve pharmacokinetics.
C-14 Position: Omtriptolide (B1677289) sodium is a C-14 succinyl ester derivative of triptolide. The C-14 β-hydroxyl group is considered critical for both anti-inflammatory and cytotoxic activities. nih.gov Esterification at this position, as in omtriptolide sodium, creates a prodrug that can improve water solubility and potentially reduce toxicity, releasing the active triptolide form in the body.
C-5, 6 Position: Modifications at the C-5 and C-6 positions have been explored to create analogs with an improved therapeutic window. researchgate.net For instance, the derivative (5R)-5-hydroxytriptolide, known as LLDT-8, demonstrated potent immunosuppressive activity both in vitro and in vivo but with significantly reduced toxicity compared to triptolide. nih.govmontclair.edu This suggests that strategic hydroxylation can dissociate the therapeutic effects from the toxic effects.
D-Ring: The γ-butyrolactone moiety (D-ring) is another critical feature for the biological activity of triptolide. nih.gov Changes to this ring system generally lead to a significant loss of potency, indicating its essential role in molecular interactions.
| Modification Site | Type of Modification | Impact on Biological Activity | Example Compound |
|---|---|---|---|
| C-14 | Esterification (e.g., succinylation) | Improves water solubility; creates a prodrug; reduces toxicity while retaining activity. | This compound |
| C-5 | Hydroxylation | Maintains immunosuppressive activity with significantly reduced cytotoxicity. nih.govresearchgate.net | LLDT-8 ((5R)-5-hydroxytriptolide) |
| D-Ring (γ-butyrolactone) | Ring modification or opening | Significant loss of both immunosuppressive and antitumor activity. nih.gov | N/A (leads to inactive compounds) |
| Epoxide Rings (A, B, C) | Opening or removal | Drastic reduction in cytotoxicity and overall biological activity. | N/A (leads to inactive compounds) |
Identification of Pharmacophores for Immunosuppressive Effects
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the immunosuppressive and anti-inflammatory effects of triptolide and its derivatives, several key structural features have been identified as essential components of its pharmacophore.
The primary mechanism for its immunosuppressive action involves the inhibition of transcription factors, such as nuclear factor-kappaB (NF-κB), which are crucial for the expression of pro-inflammatory genes and T-cell activation. nih.gov The molecular features responsible for this inhibition include:
The Diterpenoid Triepoxide Backbone: This rigid, complex ring system serves as the foundational scaffold.
The 12,13-Epoxide Ring: This specific epoxide is critical for covalent interactions with target proteins.
The C-14 β-Hydroxyl Group: This hydroxyl group is vital for hydrogen bonding interactions within the target's binding site and is crucial for anti-inflammatory properties. nih.gov
The γ-Butyrolactone Ring: The intact D-ring is indispensable for maintaining the correct conformation and interaction with biological targets. nih.gov
| Pharmacophoric Feature | Structural Moiety | Putative Role in Immunosuppression |
|---|---|---|
| Core Scaffold | Diterpenoid triepoxide structure | Provides the rigid conformation necessary for binding. |
| Key Functional Group | C-14 β-hydroxyl | Essential for hydrogen bonding and anti-inflammatory activity. nih.gov |
| Essential Ring System | γ-Butyrolactone (D-Ring) | Crucial for biological activity; modifications lead to inactivation. nih.gov |
| Reactive Site | Epoxide rings | Believed to be involved in covalent modification of target proteins. |
Identification of Pharmacophores for Antitumor Activity
The pharmacophore responsible for the antitumor activity of triptolide derivatives largely overlaps with that for its immunosuppressive effects, as both activities stem from the compound's ability to induce apoptosis and inhibit key cellular processes like transcription. thno.orgnih.gov The potent cytotoxicity of triptolide is a key component of its anticancer action.
The antitumor effect is exerted through multiple mechanisms, including the inhibition of RNA polymerase II, suppression of heat shock proteins, and the blockade of critical signaling pathways like PI3K/AKT/mTOR. nih.govnih.gov The essential structural features for antitumor activity are:
The Three Epoxide Groups: The 7,8-, 9,11-, and 12,13-epoxide rings are considered the primary drivers of cytotoxicity. The electrophilic nature of these rings allows for covalent binding to nucleophilic residues in target proteins, leading to their irreversible inhibition.
The α,β-Unsaturated γ-Lactone (D-Ring): This moiety also contributes to the molecule's reactivity and is essential for its potent cytotoxic effects.
| Pharmacophoric Feature | Structural Moiety | Putative Role in Antitumor Activity |
|---|---|---|
| Core Scaffold | Diterpenoid triepoxide structure | Provides the rigid conformation necessary for binding to anticancer targets. |
| Key Functional Group | C-14 β-hydroxyl | Important for binding affinity and overall potency. nih.gov |
| Essential Ring System | γ-Butyrolactone (D-Ring) | Contributes to cytotoxicity; required for activity. nih.gov |
| Reactive Sites | Three epoxide rings | Considered the primary drivers of cytotoxicity through covalent interactions. |
Computational and In Silico Approaches to SAR Analysis
Computational chemistry and in silico modeling have become invaluable tools for dissecting the SAR of complex natural products like triptolide and for guiding the design of new derivatives. nih.gov These methods allow researchers to visualize and predict how molecules will interact with their biological targets at an atomic level.
Molecular Docking: This technique is used to predict the preferred orientation of a ligand (e.g., a triptolide analog) when bound to a target protein. Studies have used docking to investigate the binding of triptolide and its analogs to potential targets like the estrogen receptor alpha (ERα) and the protein kinase AKT, providing insights into the specific interactions that govern its activity. nih.govrsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. This provides a more dynamic and realistic view of the molecular interactions, helping to validate the docking results. rsc.org
Reverse Docking: In this approach, a single molecule like triptolide is computationally screened against a large library of known protein structures to identify potential new biological targets. This strategy has been used to identify nuclear receptors as potential interaction partners for triptolide, helping to explain its diverse biological effects. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate variations in the chemical structure of compounds with their biological activity. By analyzing a series of triptolide analogs, QSAR models can help predict the potency of newly designed, unsynthesized derivatives, thereby streamlining the drug discovery process.
| Computational Method | Application in SAR of Triptolide Analogs |
|---|---|
| Molecular Docking | Predicts binding modes and affinities to protein targets (e.g., AKT, ERα). nih.govrsc.org |
| Molecular Dynamics (MD) | Evaluates the stability of ligand-protein complexes over time. rsc.org |
| Reverse Docking | Identifies potential new biological targets by screening against protein libraries. rsc.org |
| QSAR | Develops predictive models to correlate chemical structure with biological activity. |
Formulation and Delivery Strategies for Omtriptolide Sodium
Prodrug Development to Enhance Pharmacological Profile
Prodrug strategies involve chemically modifying a drug molecule to improve its properties, such as solubility, stability, or targeted delivery, with the modified compound undergoing bioconversion in the body to release the active parent drug. iipseries.orghumanjournals.com
Omtriptolide (B1677289) as a Prodrug of Triptolide (B1683669)
Omtriptolide (also known as PG490-88 or F6008) is a water-soluble derivative designed to act as a prodrug of triptolide. glpbio.comfishersci.atadooq.comresearchgate.net It is metabolized to triptolide after absorption into the bloodstream. researchgate.net This conversion is intended to leverage the therapeutic effects of triptolide while potentially offering a more favorable pharmacokinetic profile due to its enhanced water solubility compared to the parent compound. glpbio.comacs.org However, research indicates that the cleavage of the succinate (B1194679) promoiety in omtriptolide can be slow and incomplete, leading to significant interpatient variability in its pharmacokinetic behavior. acs.orgresearchgate.netfrontiersin.org This incomplete bioconversion was a factor in the termination of clinical trials for omtriptolide despite its demonstrated in vitro and in vivo activities. acs.orgresearchgate.netfrontiersin.org
Development of Phosphonooxymethyl Prodrugs
To address the limitations of omtriptolide, alternative prodrug strategies have been explored, including the development of phosphonooxymethyl prodrugs of triptolide. acs.orgfrontiersin.orgresearchgate.net This approach involves attaching a phosphonooxymethyl group to the parent drug, which is ionized at physiological pH, significantly increasing aqueous solubility. acs.orgnih.gov For instance, a disodium (B8443419) phosphonooxymethyl prodrug of triptolide demonstrated excellent aqueous solubility at pH 7.4 (61 mg/mL) compared to triptolide (17 µg/mL), representing a 3600-fold enhancement. acs.org These prodrugs are designed to be chemically stable and undergo rapid and complete bioconversion in vivo. acs.orgnih.gov
Bioconversion Mechanisms of Prodrugs
The bioconversion of phosphonooxymethyl prodrugs of triptolide typically involves enzymatic cleavage catalyzed by alkaline phosphatases, which are present throughout the body, particularly in the intestine, placenta, bone, liver, and kidney. acs.orgnih.gov This enzymatic dephosphorylation releases a hydroxymethyl intermediate, which is chemically unstable and spontaneously breaks down to yield the active triptolide molecule and formaldehyde. acs.orgnih.gov This two-step bioconversion process is intended to ensure the efficient release of the parent drug. acs.orgnih.gov The rapid release facilitated by the methylene-linked phosphate (B84403) promoiety in phosphonooxymethyl prodrugs is hypothesized to overcome the steric hindrance issues observed with the succinate promoiety in omtriptolide, which contributed to its slow bioconversion. acs.orgnih.gov
Nanotechnology-Based Carrier Systems
Nanotechnology offers promising avenues for improving the delivery of therapeutic agents like omtriptolide sodium by utilizing nanocarriers to enhance solubility, stability, and targeted delivery, while potentially reducing toxicity. dovepress.comfrontiersin.org Nanocarriers can encapsulate or attach therapeutic agents, facilitating their transport and controlled release at specific tissues or organs. dovepress.comimrpress.com
Polymeric Nanoparticles for Improved Delivery
Polymeric nanoparticles are versatile drug delivery systems that can encapsulate diverse therapeutic agents, offering benefits such as improved solubility, enhanced bioavailability, controlled release, and targeted delivery. nih.govmdpi.commdpi.comfrontiersin.org They are typically made from natural, synthetic, or semisynthetic polymers and can be fabricated using various methods. mdpi.comheraldopenaccess.us Biodegradable and biocompatible polymers like polylactic acid (PLA), poly(glycolic acid) (PGA), and poly(lactic acid-co-glycolide) (PLGA) are commonly used for preparing polymeric nanoparticles for drug delivery applications. frontiersin.orgheraldopenaccess.us These nanoparticles can improve the stability and solubility of active pharmaceutical ingredients and facilitate their transport across biological membranes. imrpress.com
Liposomal Formulations for Enhanced Targeting
Liposomes are another important class of nanotechnology-based carriers that have gained significant attention for drug delivery. dovepress.commdpi.com They are spherical vesicles composed of lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. dovepress.commdpi.comdovepress.com Liposomal formulations can enhance drug bioavailability, prolong circulation time, and improve accumulation at target sites. mdpi.comdovepress.comresearchgate.net For enhanced targeting, liposomes can be modified with specific ligands, such as antibodies or peptides, on their surface to increase their specificity for target cells or tissues. mdpi.comdovepress.comnih.gov This active targeting strategy aims to deliver the drug more directly to the site of action, potentially increasing efficacy and reducing off-target effects. frontiersin.orgmdpi.comnih.gov Liposomes are also noted for their biocompatibility and biodegradability. dovepress.com
Advanced Research Methodologies in Omtriptolide Sodium Studies
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are fundamental tools in dissecting the molecular and cellular mechanisms underlying the effects of omtriptolide (B1677289) sodium. These models allow for controlled environments to study the compound's interactions with specific cell types and signaling pathways.
Malignant Cell Line Cultures
Malignant cell line cultures are widely used to investigate the direct effects of omtriptolide sodium on cancer cells. Studies have shown that triptolide (B1683669), the parent compound of this compound, exhibits cytotoxic activity against various tumor cell lines. nih.gov This includes inhibiting cell proliferation, inducing apoptosis, and suppressing tumor metastasis in several cancer cell lines. nih.gov For instance, triptolide has demonstrated the ability to induce apoptotic cell death in pancreatic tumor cells by down-regulating HSP70. nih.gov It also affects NF-κB activity in pancreatic cancer cell lines. nih.gov Research using human pancreatic cancer cell lines like AsPC-1 and Panc-1 has shown that a novel analog of triptolide, CK21, which has improved pharmacokinetics, inhibits their in vitro proliferation. elifesciences.org Studies have also compared the efficacy of triptolide and its derivatives in different cancer cell lines, noting similar IC50 values in vitro for triptolide and CK21 across various lines. elifesciences.org The use of 3D cell culture models, which better mimic the tumor microenvironment than traditional 2D monolayer cultures, is also being explored to study cancer cell response to compounds like triptolide, revealing differences in sensitivity and signaling pathway activation depending on the culture method. mdpi.com
Immune Cell Cultures
Immune cell cultures are utilized to understand the immunomodulatory effects of this compound. Triptolide has been shown to have significant anti-inflammatory and immunosuppressive effects, which are relevant to this compound's activity. thno.org Studies have investigated the impact of triptolide on immune cells, including its ability to inhibit the proliferation of immune and inflammation-related cells and reduce the release of cytokines and pro-inflammatory mediators. thno.org Research on inflammatory bowel disease (IBD) models has shown that triptolide markedly reduced the inflammatory responses of human monocytes and mouse macrophages in vitro. nih.gov
Specific Organ-Derived Cell Lines (e.g., Renal, Neuronal)
Specific organ-derived cell lines are employed to assess the effects of this compound on non-cancerous tissues, which is crucial for understanding potential off-target effects and therapeutic applications beyond oncology. For example, studies have investigated the nephrotoxicity of triptolide using human renal proximal tubular epithelial cells (HK-2 cells) cultured in a monolayer model. semanticscholar.orgscirp.org These studies observed damage to cellular structures and functions, indicating potential renal injury. semanticscholar.orgscirp.org In the context of neurological diseases, triptolide has been reported to exert neuroprotective effects in neuronal cell lines such as PC12 cells. nih.gov Research has shown that triptolide can attenuate apoptosis in PC12 cells induced by stimuli like glutamate (B1630785) or Aβ25-35, potentially by reducing reactive oxygen species (ROS) levels and influencing autophagy pathways. nih.gov Studies using SH-SY5Y cells have also suggested neuroprotective effects of triptolide through mechanisms involving CXCR2 activity and Aβ production reduction. nih.gov
In Vivo Animal Models for Efficacy and Mechanistic Elucidation
In vivo animal models are essential for evaluating the efficacy of this compound in a complex biological system and further elucidating its mechanisms of action in a living organism. These models provide insights into pharmacokinetics, drug distribution, and systemic effects that cannot be fully replicated in vitro. frontiersin.org
Xenograft Models for Oncology Research
Xenograft models, where human cancer cells or tumor tissue are implanted into immunodeficient mice, are commonly used to assess the in vivo anti-tumor activity of compounds like this compound. eurekalert.org this compound (PG490-88) has been evaluated in tumor xenograft models, demonstrating potent anti-tumor effects and causing tumor regression in lung and colon tumor xenografts. researchgate.net It has also shown synergy with chemotherapeutic agents like CPT-11 in these models. researchgate.net Preclinical evaluation of triptolide and its derivatives, including this compound, has shown efficacy in various xenograft models, such as those for pancreatic cancer, osteosarcoma, non-small cell lung carcinoma, and ovarian cancer. nih.govacs.org Studies using patient-derived xenograft (PDX) models, which are considered to more accurately mimic human tumors, are also being utilized to test novel therapies and understand drug response, offering a powerful platform for preclinical evaluation of compounds like this compound. eurekalert.org
Autoimmune and Inflammatory Disease Models (e.g., GVHD, IBD, Ischemia/Reperfusion Injury)
Animal models of autoimmune and inflammatory diseases are crucial for investigating the immunosuppressive and anti-inflammatory properties of this compound. Omtriptolide has shown high effectiveness in preventing murine graft-versus-host disease (GVHD) in animal models, mediated by inhibiting alloreactive T cell expansion. ncats.io Various mouse models of GVHD, including parent-into-F1 models and models involving hematopoietic stem cell transplantation, are used to study the disease and evaluate therapeutic interventions. nih.govfrontiersin.orgbiorxiv.org
In the context of Inflammatory Bowel Disease (IBD), animal models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mice and interleukin-10 gene-deficient (IL-10−/−) mice are employed to study the effects of triptolide and its derivatives. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov Studies using the DSS-induced mouse colitis model have shown that triptolide treatment can significantly alleviate intestinal inflammation and improve disease parameters. nih.govfrontiersin.orgnih.gov These studies also investigate the mechanisms involved, such as the regulation of inflammatory mediators and the gut microbiota. nih.govfrontiersin.orgnih.gov
Animal models of ischemia/reperfusion (I/R) injury are also utilized to evaluate the protective effects of this compound. Studies have indicated that omtriptolide possesses potential as a prophylactic agent to prevent I/R-induced lung injury. ncats.io Animal models of renal ischemia-reperfusion injury (RIRI) in mice are used to study the pathological changes and evaluate potential therapeutic agents. cloud-clone.com Triptolide has also been shown to reduce ischemia/reperfusion injury in rat cardiac tissues and H9C2 cells, involving mechanisms such as the inhibition of NF-κB, ROS, and the ERK1/2 pathway. nih.gov
Neurological Disease Models (e.g., Alzheimer's, Cerebral Ischemia, Epilepsy)
Research into this compound, or its parent compound triptolide, often involves neurological disease models to understand its potential therapeutic effects. Studies have explored the effects of triptolide in models of cerebral ischemia/reperfusion injury, a common model for cerebral ischemia research. Triptolide has been shown to improve neural function, reduce neuronal apoptosis, and suppress neutrophil infiltration in rat models of focal ischemia/reperfusion nih.gov.
In the context of Alzheimer's Disease (AD), triptolide has demonstrated neuroprotective effects in both in vivo and in vitro studies nih.gov. Research indicates that triptolide may increase the synthesis and release of nerve growth factor (NGF) in primary astrocytes from rats, an important neurotrophic factor for nerve cells nih.gov. Furthermore, in a cellular model of AD, triptolide treatment increased the expression of synaptophysin in hippocampal neurons nih.gov. Synaptophysin is a key protein of the synaptic vesicle membrane, primarily found at presynaptic endings nih.gov. Studies using the APP/PS1 model of AD have also shown that triptolide can increase hippocampal neuroligin-1 expression through epigenetic mechanisms, highlighting its potential neurotrophic effects in AD models nih.gov.
Epilepsy is another neurological condition where related compounds have been investigated. Studies in epilepsy models, such as those induced by kainic acid in rats, have explored the effects of compounds like celastrol (B190767), which inhibited NMDA receptor-mediated activation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase (NOX) and rapid H2O2 release, thereby potentially alleviating epileptic seizures nih.gov. While the direct application of this compound in these specific epilepsy models is not explicitly detailed in the provided snippets, the research on related compounds like triptolide and celastrol in neurological models, including epilepsy, suggests a potential area of investigation for this compound. Epilepsy and AD share pathophysiological processes, including neuronal hyperexcitability and excitatory-inhibitory dysregulation, and both β-amyloid and tau protein aggregates, hallmarks of AD, have proepileptic effects mdpi.com.
Organ-Specific Injury Models (e.g., Kidney, Lung)
This compound and its derivatives have also been studied in models of organ-specific injury, particularly in the kidney and lung. Research on PG490-88, a derivative of triptolide, has shown potential in attenuating acute humoral rejection and prolonging survival time in dog models after kidney transplantation by inhibiting complement activation and T cell infiltration thno.org. PG490-88 may also offer protection against cisplatin-induced acute kidney injury (AKI) and acute tubular necrosis (ATN) by reducing the release of p-ERK thno.org. These findings suggest a role for triptolide derivatives in modulating signaling pathways involved in kidney injury thno.org.
In the context of lung injury, studies have explored the effects of triptolide and its derivatives. PG490-88 has been shown to suppress ischemia/reperfusion-induced lung damage in rat models by maintaining tight junction barriers and targeting multiple signaling pathways thno.org. Furthermore, studies in ischemia-reperfusion (IR)-induced AKI mouse models have revealed that organ crosstalk can occur, leading to the activation of apoptosis-related and inflammation-related genes in the lung, particularly in pulmonary endothelial cells mdpi.com. This suggests that kidney injury can remotely impact lung function mdpi.com. Dysfunctional pulmonary water and salt transporters have been identified as potential mediators of non-hydrostatic pulmonary edema following AKI renibus.com. Studies have shown decreases in lung mRNA expression of epithelial sodium channel and aquaporin 5 in AKI models renibus.com.
Biochemical and Molecular Biology Techniques
Investigation into the mechanisms of action of this compound involves various biochemical and molecular biology techniques.
Western Blotting and Quantitative PCR for Gene and Protein Expression Analysis
Western blotting and quantitative PCR (qPCR) are fundamental techniques used to analyze gene and protein expression levels in this compound studies. qPCR is a standard method for gene expression analysis, known for its sensitivity, accuracy, and reproducibility nih.govplos.org. It is used to quantify mRNA levels researchgate.netresearchgate.net. Western blotting is a semi-quantitative method for identifying and quantifying specific proteins in complex samples plos.org. It relies on antigen-antibody interactions and can verify the expected molecular weight of a protein plos.org. These techniques are often used in parallel to provide a comprehensive view of gene expression at both the transcriptional (mRNA) and translational (protein) levels bioradiations.com. For reliable results with qPCR, normalization using stable reference genes is crucial nih.gov. Similarly, in Western blotting, loading controls are used for normalization plos.org. Studies have demonstrated protocols for parallel RNA and protein analysis from a single sample using RT-qPCR and Western blot bioradiations.com.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique widely used in this compound research to analyze cell cycle progression and apoptosis. This method allows for the rapid and accurate multiparametric measurement of large cell populations nih.gov. Propidium iodide (PI) staining, combined with flow cytometry, is a common method for evaluating apoptosis and analyzing the cell cycle tghn.orgiqproducts.nlarchivesofmedicalscience.com. PI is a fluorescent DNA-binding dye that can penetrate the membranes of dead or dying cells but is excluded from viable cells iqproducts.nl. When stained with PI and analyzed by flow cytometry, apoptotic cells display a hypodiploid (sub-G1) peak due to DNA fragmentation, which can be distinguished from the normal diploid DNA content of healthy cells tghn.orgiqproducts.nl. Flow cytometry can also be used to assess cell cycle phase distribution archivesofmedicalscience.com. Furthermore, combining PI staining with Annexin V staining allows for the discrimination between intact, early apoptotic, and late apoptotic or necrotic cells iqproducts.nl. Flow cytometry techniques can evaluate changes in cell morphology, the presence of phosphatidylserine (B164497) on the cell surface, mitochondrial transmembrane potential collapse, DNA fragmentation, and caspase activation, all indicators of apoptosis nih.govarchivesofmedicalscience.com.
Target Identification Methodologies
Identifying the specific molecular targets of this compound is crucial for understanding its mechanisms of action.
Chemoproteomic Approaches (e.g., Affinity-Based Probes, Mass Spectrometry)
Chemoproteomics plays a significant role in identifying the protein targets of small molecules like this compound. These approaches often combine chemical probes with mass spectrometry to profile drug-protein interactions on a proteome-wide scale researchgate.netmdpi.comnih.gov.
Affinity-based target profiling is a common chemoproteomic strategy researchgate.netmdpi.comfrontiersin.org. This method involves conjugating the compound of interest, or an affinity-based probe based on its structure, to a solid support, such as agarose (B213101) beads researchgate.netmdpi.comfrontiersin.org. Cell or tissue lysates are then incubated with the immobilized compound, allowing target proteins with specific affinity to bind researchgate.netfrontiersin.org. After washing, the bound proteins are eluted and identified, typically by mass spectrometry researchgate.netfrontiersin.org. This "target hooking" technique is based on the specific affinity between the small molecule and its target protein mdpi.comfrontiersin.org.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a label-free method used to study target engagement of a compound with its protein target within a physiological environment, such as intact cells or tissues. researchgate.netnih.govnih.govunivr.it The principle behind CETSA is that when a ligand binds to a protein, it often increases the protein's thermal stability. nih.govunivr.itresearchgate.netthno.org This increased stability means the protein will unfold and aggregate at a higher temperature compared to its unbound state. nih.govnih.govunivr.itthno.org
The basic CETSA method involves treating cells with the compound of interest, heating the cells to a range of temperatures, and then lysing the cells. nih.govthno.org The soluble protein fraction is collected after centrifugation to remove denatured and aggregated proteins. nih.govthno.org The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically using Western blotting or other detection methods. nih.govthno.org A shift in the melting curve of the protein towards higher temperatures in the presence of the compound indicates direct binding and target engagement. univr.itthno.org
Variations of CETSA, such as isothermal dose-response CETSA (ITDR-CETSA), mass spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling - TPP), high-throughput CETSA (HT-CETSA), real-time CETSA (RT-CETSA), and high-content immunofluorescence CETSA (HCIF-CETSA), have been developed to increase throughput, provide proteome-wide analysis, or enable real-time monitoring of target engagement. researchgate.netnih.govresearchgate.netthno.orgnih.govpelagobio.comfrontiersin.orgbrieflands.combiorxiv.orgmdpi.com These advanced CETSA methods allow for more comprehensive studies of compound-protein interactions, including identifying potential off-targets and elucidating mechanisms of action. pelagobio.comfrontiersin.orgbrieflands.compelagobio.comki.se
As noted previously, specific research findings and data tables pertaining to this compound studies utilizing CETSA were not identified in the search results.
Conclusion and Future Research Directions
Summary of Current Preclinical Understanding of Omtriptolide (B1677289) Sodium
Omtriptolide sodium, a water-soluble synthetic derivative of the naturally occurring diterpenoid triptolide (B1683669), has demonstrated significant potential in preclinical investigations biosynth.comnih.govacs.org. It functions as a prodrug, converting to the biologically active triptolide within the body nih.gov. Preclinical studies characterize this compound as a potent antitumor agent with efficacy observed across a range of cancer models biosynth.comresearchgate.net. These models include lung and colon tumor xenografts, as well as preclinical models of prostate cancer, pancreatic cancer, osteosarcoma, non-small cell lung carcinoma, human papillomavirus-positive head and neck squamous cell carcinoma, and ovarian cancer acs.orgresearchgate.nethaldatx.com.
The primary mechanism of action attributed to this compound is mediated by triptolide's ability to inhibit RNA polymerase II-mediated transcription. This inhibition leads to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells biosynth.comnih.gov. Beyond its direct cytotoxic effects, this compound, through its active form triptolide, has been shown to disrupt cellular stress responses and modulate immune responses, contributing to the inhibition of tumor growth biosynth.com. Detailed research findings highlight triptolide's capacity to inhibit cell proliferation, induce both apoptosis and autophagy, and suppress tumor metastasis and angiogenesis nih.govamegroups.orgnih.gov. Key molecular pathways and factors influenced by triptolide include caspases, heat-shock proteins (specifically Hsp70), NF-κB, and proteins involved in DNA repair nih.govamegroups.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org. Studies indicate that triptolide can inhibit NF-κB activation and downregulate Hsp70 expression researchgate.netfrontiersin.orgnih.govfrontiersin.org. Furthermore, modulation of miRNA expression has also been observed as a potential mechanism nih.gov. A significant preclinical finding is the potential of this compound to overcome drug resistance and enhance the effectiveness of existing chemotherapeutic agents biosynth.comnih.gov.
Beyond its prominent anti-cancer activities, preclinical research suggests potential immunosuppressive effects for this compound, including the prevention of murine graft-versus-host disease (GVHD) ncats.io. Early findings also indicate potential applications in preventing ischemia/reperfusion-induced lung injury and influencing bone-related disorders frontiersin.orgncats.io.
Emerging Research Avenues for this compound
Based on the preclinical understanding, several promising research avenues are emerging for this compound. A primary focus remains its application in cancer therapy, particularly exploring its potential to overcome drug resistance and its utility in combination therapies biosynth.comresearchgate.netnih.gov. The observed preclinical efficacy in diverse cancer types, such as lung, colon, prostate, pancreatic, ovarian, osteosarcoma, head and neck squamous cell carcinoma, and hematological malignancies, warrants further investigation into its specific effects and optimal application strategies in these areas acs.orgresearchgate.nethaldatx.comnih.gov.
The immunosuppressive properties identified in preclinical models suggest further exploration of this compound for the treatment of autoimmune and inflammatory diseases nih.govfrontiersin.orgncats.io. Additionally, emerging research indicates potential in neurological diseases, with studies exploring triptolide's neuroprotective effects, for instance, in models of Alzheimer's disease frontiersin.orgnih.govnih.gov. The potential therapeutic role in fibrotic diseases is another area gaining preclinical attention researchgate.net.
Unexplored Mechanistic Pathways and Therapeutic Applications
Despite significant progress in understanding the mechanisms of triptolide, some aspects of how this compound exerts its effects, particularly within the complex tumor microenvironment and in non-cancerous conditions, remain to be fully elucidated researchgate.net. While the inhibition of RNA polymerase II and its downstream effects are well-documented, the intricate interplay with other cellular pathways and the precise mechanisms underlying its ability to overcome diverse forms of drug resistance require further investigation. The complex relationship between apoptosis and autophagy induced by triptolide is one such area needing deeper understanding nih.gov.
The pharmacokinetics and therapeutic index of this compound require further detailed characterization to optimize its potential therapeutic use biosynth.com. Clarifying the connection between pharmacokinetics and observed toxicities is crucial for future development frontiersin.org. While preclinical studies have explored several therapeutic areas, the full spectrum of potential applications for this compound may extend to other conditions where its known mechanisms, such as anti-inflammatory or immunosuppressive effects, could be beneficial. These less explored therapeutic applications represent significant areas for future research.
Methodological Advancements for Future Investigations
Future preclinical investigations of this compound can benefit from several methodological advancements to enhance the quality and translational potential of the research. Improving the rigor of study design, including better reporting of treatment allocation methods, randomization, and blinding in preclinical studies, is essential to strengthen the evidence base and accelerate progress toward clinical evaluation nih.gov.
The development of novel prodrug strategies and advanced formulations is crucial to address physicochemical limitations and potentially mitigate toxicity while ensuring efficient delivery and reliable release of the active compound nih.govacs.orgfrontiersin.org. Nanotechnology-based carrier systems, for example, are being explored as a means to improve targeted delivery and reduce systemic exposure and toxicity nih.govnih.govnih.gov.
Standardization of outcome measures across preclinical studies would facilitate meaningful comparisons of results and enable more robust meta-analyses frontiersin.org. Further in-depth pharmacokinetic and metabolism studies are needed to fully understand the disposition of this compound and its conversion to triptolide, and how these processes relate to efficacy and potential toxicity biosynth.comfrontiersin.org. Utilizing advanced molecular and cellular biology techniques will be key to unraveling the remaining enigmatic aspects of its complex mechanisms of action and identifying potential biomarkers of response or resistance nih.govresearchgate.net. Finally, continued exploration of this compound in combination therapies with existing or novel agents, using well-designed preclinical studies, holds promise for enhancing efficacy and potentially allowing for lower, less toxic doses researchgate.netnih.gov.
Q & A
Q. What is the molecular structure and key physicochemical properties of Omtriptolide Sodium?
this compound (C₂₄H₂₇NaO₉, CAS-195883-09-1) is a sodium salt derivative of omtriptolide, featuring a complex polycyclic framework with trisoxireno-phenanthrofuran rings. Its molecular structure includes a 1-oxo group and a 1-methylethyl substituent, contributing to its stability and solubility in aqueous solutions. Key properties include a molecular weight of 482.46 g/mol and anti-neoplastic activity. Structural characterization typically involves NMR, mass spectrometry, and X-ray crystallography .
Q. What are the primary mechanisms of action of this compound in preclinical models?
this compound inhibits tumor growth via NF-κB pathway suppression and induction of apoptosis. Methodologically, studies employ in vitro assays (e.g., cell viability assays, Western blotting for protein expression) and in vivo xenograft models. Dose-response curves and IC₅₀ values are critical for establishing efficacy thresholds .
Q. How is this compound synthesized, and what are the critical quality control steps?
Synthesis involves esterification of omtriptolide with sodium succinate under controlled pH conditions. Critical steps include purification via column chromatography and validation of purity (>95%) using HPLC. Quality control requires stringent monitoring of residual solvents, heavy metals, and stereochemical integrity .
Advanced Research Questions
Q. What experimental design considerations are essential for minimizing bias in this compound efficacy studies?
- Randomization and blinding : Ensure treatment groups are randomized to avoid selection bias; blinded assessments reduce observer bias.
- Controls : Use vehicle controls and comparator drugs (e.g., paclitaxel) to contextualize results.
- Power analysis : Calculate sample sizes to detect statistically significant differences (α=0.05, power=80%) based on preliminary data. Reproducibility requires detailed protocols for dosing, administration routes, and endpoint measurements .
Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?
Discrepancies in bioavailability or half-life may arise from variations in assay sensitivity (e.g., LC-MS vs. ELISA) or animal models (e.g., murine vs. primate). Mitigation strategies:
- Meta-analysis : Pool data from multiple studies to identify trends.
- Standardization : Adopt consensus protocols for plasma sampling times and analytical methods.
- Covariate adjustment : Account for factors like age, sex, and metabolic differences in statistical models .
Q. What are the challenges in translating this compound from in vitro to in vivo models?
- Bioavailability : Poor solubility or rapid clearance may reduce efficacy. Solutions include nanoformulations or prodrug derivatives.
- Toxicity : Off-target effects in vivo require comprehensive toxicokinetic studies (e.g., liver/kidney function tests).
- Dosing regimen optimization : Pharmacodynamic modeling (e.g., PK/PD simulations) balances efficacy and safety .
Q. How should researchers address gaps in understanding this compound’s immunomodulatory effects?
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map immune pathway interactions.
- Co-culture systems : Use tumor-immune cell co-cultures to study T-cell activation or cytokine release.
- Clinical correlates : Compare preclinical findings with patient-derived data (e.g., PBMC profiling in early-phase trials) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?
- Non-linear regression : Fit dose-response data using Hill or log-logistic models.
- Benchmark dose (BMD) analysis : Estimate safe exposure levels based on adverse event rates.
- Time-to-event analysis : Kaplan-Meier curves for survival studies with hazard ratios (Cox proportional hazards model) .
Q. How to validate this compound’s target engagement in complex biological systems?
- Chemical proteomics : Use activity-based probes to confirm binding to NF-κB subunits.
- CRISPR/Cas9 knockout models : Validate specificity by assessing drug response in target-deficient cells.
- Biophysical assays : Surface plasmon resonance (SPR) or ITC for binding affinity quantification .
Tables
Q. Table 1. Key Analytical Techniques for this compound Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Column: C18, mobile phase: acetonitrile/water (70:30) |
| LC-MS/MS | Pharmacokinetic profiling | LLOQ: 1 ng/mL, ionization: ESI+ |
| NMR (¹H/¹³C) | Structural elucidation | Solvent: DMSO-d6, 600 MHz |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
